![molecular formula C25H23ClN2O4S B3010563 (E)-3-(((4-chloro-2-methoxy-5-methylphenyl)amino)methylene)-1-(4-methylbenzyl)-1H-benzo[c][1,2]thiazin-4(3H)-one 2,2-dioxide CAS No. 893312-28-2](/img/structure/B3010563.png)
(E)-3-(((4-chloro-2-methoxy-5-methylphenyl)amino)methylene)-1-(4-methylbenzyl)-1H-benzo[c][1,2]thiazin-4(3H)-one 2,2-dioxide
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Description
(E)-3-(((4-chloro-2-methoxy-5-methylphenyl)amino)methylene)-1-(4-methylbenzyl)-1H-benzo[c][1,2]thiazin-4(3H)-one 2,2-dioxide is a useful research compound. Its molecular formula is C25H23ClN2O4S and its molecular weight is 482.98. The purity is usually 95%.
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Scientific Research Applications
Photodynamic Therapy Applications
Research into zinc phthalocyanine derivatives, which share structural motifs with the specified compound, demonstrates their utility in photodynamic therapy (PDT) for cancer treatment. These compounds exhibit good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making them potent Type II photosensitizers in PDT. Their ability to generate singlet oxygen efficiently is crucial for inducing cell death in cancerous tissues, showcasing a promising avenue for therapeutic applications (Pişkin, Canpolat, & Öztürk, 2020).
Antimicrobial Applications
The synthesis and evaluation of formazans from Mannich base derivatives of similar compounds have demonstrated moderate antimicrobial activity against various bacterial and fungal strains. This suggests potential for the development of new antimicrobial agents, contributing to the field of infectious disease research and treatment (Sah, Bidawat, Seth, & Gharu, 2014).
Organic Synthesis and Chemical Reactivity Studies
Compounds within the benzothiazine family have been explored for their reactivity and potential in synthesizing novel organic molecules. For example, the facile synthesis of benzothiazine and acrylamide compounds demonstrates the versatility of these chemical frameworks in organic synthesis, providing a foundation for the development of new materials and active pharmaceutical ingredients (Souza et al., 2010).
Nonlinear Optical and Spectroscopic Analysis
The molecular, electronic, nonlinear optical, and spectroscopic analysis of heterocyclic compounds, including those with thiazine rings, highlights their potential in materials science, particularly for applications in optical devices and sensors. The detailed theoretical and experimental investigation of these properties can lead to advancements in photonics and electronics (Beytur & Avinca, 2021).
Catalysis
The encapsulation of molybdenum(VI) complexes with thiazole-hydrazone ligands in zeolite Y, functioning as catalysts for the oxidation of primary alcohols and hydrocarbons, demonstrates the applicability of such compounds in green chemistry and catalysis. This research indicates potential for the development of efficient, reusable catalysts that could impact the fields of synthetic chemistry and environmental sustainability (Ghorbanloo & Alamooti, 2017).
properties
IUPAC Name |
(3E)-3-[(4-chloro-2-methoxy-5-methylanilino)methylidene]-1-[(4-methylphenyl)methyl]-2,2-dioxo-2λ6,1-benzothiazin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23ClN2O4S/c1-16-8-10-18(11-9-16)15-28-22-7-5-4-6-19(22)25(29)24(33(28,30)31)14-27-21-12-17(2)20(26)13-23(21)32-3/h4-14,27H,15H2,1-3H3/b24-14+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFHUFGOOBITOEA-ZVHZXABRSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C3=CC=CC=C3C(=O)C(=CNC4=C(C=C(C(=C4)C)Cl)OC)S2(=O)=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)CN2C3=CC=CC=C3C(=O)/C(=C\NC4=C(C=C(C(=C4)C)Cl)OC)/S2(=O)=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23ClN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(((4-chloro-2-methoxy-5-methylphenyl)amino)methylene)-1-(4-methylbenzyl)-1H-benzo[c][1,2]thiazin-4(3H)-one 2,2-dioxide |
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